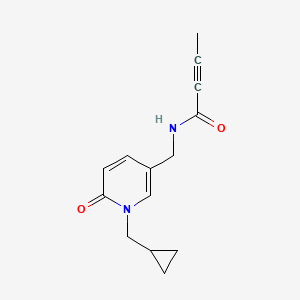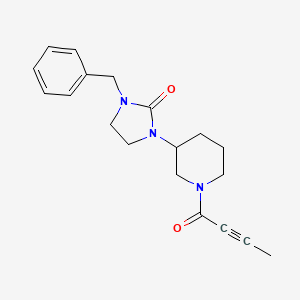![molecular formula C12H15ClN2O2 B11045394 2-methyl-N-{[(2-methylphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11045394.png)
2-methyl-N-{[(2-methylphenyl)carbamoyl]oxy}propanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-METHYLPHENYL)CARBAMATE is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-METHYLPHENYL)CARBAMATE typically involves the reaction of 1-chloro-2-methylpropylideneamine with N-(2-methylphenyl)carbamate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-METHYLPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted carbamates.
Scientific Research Applications
(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-METHYLPHENYL)CARBAMATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-METHYLPHENYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (Z)-(1-chloro-2-methylpropylidene)amino N-(4-methylphenyl)carbamate
- (Z)-(1-chloro-2-methylpropylidene)amino N-(4-cyanophenyl)carbamate
Uniqueness
(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-METHYLPHENYL)CARBAMATE is unique due to its specific structural features and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
[(1-chloro-2-methylpropylidene)amino] N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H15ClN2O2/c1-8(2)11(13)15-17-12(16)14-10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,14,16) |
InChI Key |
IMQRTBJMEAJDOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)ON=C(C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11045329.png)

![ethyl 5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11045335.png)
![1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11045340.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11045341.png)
![4-(methoxymethyl)-N'-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11045350.png)
![N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11045357.png)
![7-(2,3-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11045365.png)
![7-(1,3-Benzodioxol-5-ylmethyl)-2-(3-pyridyl)pyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidin-6(7H)-one](/img/structure/B11045372.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B11045381.png)
![3-(4-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045383.png)
![2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone](/img/structure/B11045403.png)
![5-(Phenylamino)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile](/img/structure/B11045405.png)
